1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzochromenones This compound is characterized by the presence of two 2-fluorobenzyl groups attached to the benzochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-fluorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as a potential inhibitor of phosphodiesterase enzymes, which play a role in regulating cellular signaling pathways .
Comparison with Similar Compounds
1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: This compound has similar structural features but differs in the substitution pattern on the benzyl groups.
3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: Another related compound with a different substitution pattern on the chromenone core.
Properties
Molecular Formula |
C27H18F2O4 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
1,3-bis[(2-fluorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18F2O4/c28-22-11-5-1-7-17(22)15-31-19-13-24(32-16-18-8-2-6-12-23(18)29)26-20-9-3-4-10-21(20)27(30)33-25(26)14-19/h1-14H,15-16H2 |
InChI Key |
YHVBYGLQVKZNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5F)F |
Origin of Product |
United States |
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